2-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)piperidin-1-yl)-N-(p-tolyl)acetamide
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Description
2-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)piperidin-1-yl)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C25H31FN4O2 and its molecular weight is 438.547. The purity is usually 95%.
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Biological Activity
2-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)piperidin-1-yl)-N-(p-tolyl)acetamide, also known by its CAS number 941881-60-3, is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula: C25H31FN4O2
- Molecular Weight: 438.5 g/mol
- Structure: The compound features a piperazine and piperidine moiety, which are common in many pharmacologically active compounds.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Preliminary studies suggest that it may act as an antagonist at certain serotonin and dopamine receptors, which are pivotal in modulating mood and behavior.
Antidepressant Effects
Research indicates that compounds similar to this compound exhibit significant antidepressant properties. For instance, a study showed that derivatives with similar structural features demonstrated enhanced serotonin receptor binding affinity, leading to improved mood regulation in animal models .
Antitumor Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example, compounds with piperazine structures have been noted for their ability to inhibit cell proliferation in glioma cells through multiple pathways, including apoptosis induction and cell cycle arrest .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
Glioma | 5.0 | Induction of apoptosis |
Breast Cancer | 3.5 | Cell cycle arrest at G2/M phase |
Lung Cancer | 4.0 | Inhibition of proliferation |
Study on Antidepressant Activity
A recent study evaluated the antidepressant-like effects of several piperazine derivatives, including the target compound. The results indicated that these derivatives significantly reduced depressive behavior in rodent models when administered at doses ranging from 10 to 30 mg/kg. The mechanism was linked to increased serotonin levels in the brain .
Study on Antitumor Activity
In another investigation focused on the antitumor potential of piperazine derivatives, the compound was tested against human breast cancer cells. The results demonstrated an IC50 value of 3.5 µM, indicating potent activity. Mechanistic studies revealed that the compound induces apoptosis via the mitochondrial pathway, characterized by cytochrome c release and caspase activation .
Toxicity and Safety Profile
Safety assessments reveal that this compound exhibits low toxicity in human cell lines, with an acceptable therapeutic index observed in preliminary studies. The cytotoxicity was notably lower than that observed in cancer cell lines, suggesting a favorable safety profile for potential therapeutic use .
Properties
IUPAC Name |
2-[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31FN4O2/c1-19-6-8-21(9-7-19)27-24(31)18-28-12-10-20(11-13-28)25(32)30-16-14-29(15-17-30)23-5-3-2-4-22(23)26/h2-9,20H,10-18H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRWEHRWWDNUJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.